molecular formula C8H7ClN4O2 B11879286 Ethyl 6-chloropurine-9-carboxylate CAS No. 18753-73-6

Ethyl 6-chloropurine-9-carboxylate

Katalognummer: B11879286
CAS-Nummer: 18753-73-6
Molekulargewicht: 226.62 g/mol
InChI-Schlüssel: NOUZMDYEPFUKKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-chloro-9H-purine-9-carboxylate is a heterocyclic compound with the molecular formula C₈H₇ClN₄O₂ It is a derivative of purine, a nitrogen-containing heterocycle that is a fundamental component of nucleic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-9H-purine-9-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ethyl 6-chloro-9H-purine-9-carboxylate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-chloro-9H-purine-9-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The purine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of 6-substituted purine derivatives.

    Oxidation and Reduction: Various oxidized or reduced purine derivatives.

    Hydrolysis: Formation of 6-chloro-9H-purine-9-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-chloro-9H-purine-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Investigated for its potential role in modulating biological pathways involving purine metabolism.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 6-chloro-9H-purine-9-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or modulate the activity of these enzymes, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloropurine: A precursor and intermediate in the synthesis of various purine derivatives.

    9-Alkyl-9H-purines: Compounds with alkyl groups at the 9-position, exhibiting different biological activities.

    9-Sulfonyl-9H-purines: Known for their antiviral properties, particularly against hepatitis C virus.

Uniqueness

Ethyl 6-chloro-9H-purine-9-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and development.

Eigenschaften

CAS-Nummer

18753-73-6

Molekularformel

C8H7ClN4O2

Molekulargewicht

226.62 g/mol

IUPAC-Name

ethyl 6-chloropurine-9-carboxylate

InChI

InChI=1S/C8H7ClN4O2/c1-2-15-8(14)13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,2H2,1H3

InChI-Schlüssel

NOUZMDYEPFUKKW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1C=NC2=C1N=CN=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.